molecular formula C17H24BrNO3 B1673338 Homatropine methylbromide CAS No. 80-49-9

Homatropine methylbromide

Cat. No. B1673338
CAS RN: 80-49-9
M. Wt: 370.3 g/mol
InChI Key: FUFVKLQESJNNAN-UHFFFAOYSA-M
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Description

Homatropine Methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . It belongs to the group of medicines called anti-muscarinics and is used to treat duodenal or stomach ulcers or intestine problems . It can be used together with antacids or other medicine in the treatment of peptic ulcer .


Synthesis Analysis

Homatropine Methylbromide (HMB) has been used as a template to synthesize two novel molecularly imprinted polymers (MIPs), HMB-MIP 1 and HMB-MIP 2, which correspond to the use of two different functional monomers (FMs), methyl acrylate (MA) and acrylamide (AM), respectively .


Molecular Structure Analysis

The molecular structure of Homatropine Methylbromide is C17H24BrNO3 . The structure of the compounds HMB, MA, and AM were obtained using Molview.org .


Chemical Reactions Analysis

Homatropine Methylbromide has been used in the formation of a picric acid-quaternary ammonium complex, which is adsorbed on acid-washed diatomaceous earth in alkaline media followed by on-column chloroform extraction .


Physical And Chemical Properties Analysis

The molecular weight of Homatropine Methylbromide is 370.3 g/mol . The molecular formula is C17H24BrNO3 .

properties

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVKLQESJNNAN-ZZJGABIISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023127
Record name Homatropine methylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homatropine methylbromide

CAS RN

80-49-9
Record name Homatropine methylbromide [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Homatropine methylbromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homatropine methylbromide
Source European Chemicals Agency (ECHA)
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Record name HOMATROPINE METHYLBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does homatropine methylbromide exert its effects?

A1: Homatropine methylbromide acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]

Q2: What are the downstream effects of homatropine methylbromide binding to muscarinic receptors?

A2: By blocking acetylcholine's action, homatropine methylbromide inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]

Q3: Is there evidence of homatropine methylbromide having a greater effect on specific muscarinic receptor subtypes?

A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.

Q4: What is the molecular formula and weight of homatropine methylbromide?

A4: The molecular formula of homatropine methylbromide is C17H24BrNO3, and its molecular weight is 370.29 g/mol.

Q5: Are there any available spectroscopic data for homatropine methylbromide?

A5: Several studies employed spectroscopic techniques for analysis. These include:

  • UV-Vis spectrophotometry: Used to quantify homatropine methylbromide by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []
  • Colorimetry: Utilized to measure homatropine methylbromide after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]

Q6: Does homatropine methylbromide degrade in the presence of antacids?

A6: Research shows that homatropine methylbromide can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []

Q7: Are there analytical methods to determine homatropine methylbromide in complex formulations like syrups?

A7: Yes, specific and stability-indicating methods have been developed for analyzing homatropine methylbromide in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []

Q8: How does the structure of homatropine methylbromide relate to its anticholinergic activity compared to other compounds?

A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in homatropine methylbromide significantly increases its hydrolysis rate compared to tertiary amine analogs. []

Q9: Does modifying the structure of homatropine methylbromide affect its binding to the muscarinic 3 receptor?

A9: Computational studies investigated the unbinding process of homatropine methylbromide and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []

Q10: What is the stability of homatropine methylbromide under different conditions?

A10: Homatropine methylbromide exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).

Q11: Are there strategies to improve the stability of homatropine methylbromide formulations?

A11: Research highlights the use of methanol to stabilize the colored complex formed between homatropine methylbromide and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.

Q12: How does the route of administration affect the activity of homatropine methylbromide?

A12: Studies in rats showed that the oral bioavailability of homatropine methylbromide is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []

Q13: What is the duration of action of homatropine methylbromide?

A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.

Q14: What analytical techniques are used to quantify homatropine methylbromide?

A14: Numerous analytical methods have been developed for quantifying homatropine methylbromide in various matrices, including:

  • Gas chromatography (GC): Used to determine homatropine methylbromide in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []
  • High performance liquid chromatography (HPLC): Employed for separating and quantifying homatropine methylbromide, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]
  • Flow injection analysis (FIA): A rapid and automated technique utilized to determine homatropine methylbromide in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []
  • Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of homatropine methylbromide in complex syrups. []
  • Toxicity and safety: Studies in rats and mice indicate that the toxicity of homatropine methylbromide varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.
  • Chiral separation: Research demonstrates successful chiral separation of homatropine methylbromide enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.
  • Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of homatropine methylbromide and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []

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